3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride

Description

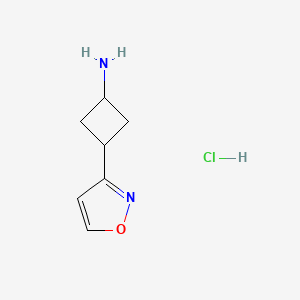

3-(1,2-Oxazol-3-yl)cyclobutan-1-amine hydrochloride is a small-molecule scaffold featuring a cyclobutane ring fused with a 1,2-oxazole (isoxazole) heterocycle and an amine group. The 1,2-oxazole moiety contributes hydrogen-bonding capabilities via its oxygen and nitrogen atoms, which may influence molecular interactions in biological systems . While explicit physicochemical data (e.g., solubility, melting point) are unavailable in the provided evidence, its structural features suggest utility in drug discovery, particularly as a rigid template for optimizing pharmacokinetic properties.

Properties

IUPAC Name |

3-(1,2-oxazol-3-yl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c8-6-3-5(4-6)7-1-2-10-9-7;/h1-2,5-6H,3-4,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUHDQCQILVZFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=NOC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Cyclobutane Ring Formation: The cyclobutane ring is formed via a [2+2] cycloaddition reaction, which can be facilitated by photochemical or thermal methods.

Amine Introduction: The amine group is introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the cyclobutane ring.

Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxazole derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to an oxazoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride; anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; presence of a base like triethylamine.

Major Products

Oxidation: Oxazole derivatives.

Reduction: Oxazoline derivatives.

Substitution: Various substituted amines.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the oxazole ring into derivatives like N-oxides. |

| Reduction | Alters functional groups on the cyclobutanamine moiety. |

| Substitution | Introduces new functional groups into the structure. |

Biology

- Biological Activity : Preliminary studies indicate that this compound exhibits potential antimicrobial and anticancer properties. It interacts with specific molecular targets such as enzymes and receptors, which may modulate their activity.

Case Study : In vitro assays demonstrated that derivatives of this compound inhibited the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

Medicine

- Drug Development : The compound is being explored for therapeutic applications in developing new drugs. Its unique structure may confer distinct pharmacological properties compared to other compounds in medicinal chemistry .

Case Study : A study published in a peer-reviewed journal highlighted the efficacy of similar oxazole-containing compounds in targeting cancer cell apoptosis pathways, indicating a promising avenue for further research into this compound's role in cancer therapy.

Industry

- Specialty Chemicals Production : In industrial settings, this compound is utilized as an intermediate in synthesizing specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for producing diverse chemical products.

Mechanism of Action

The mechanism of action of 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.

Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to anticancer activity.

Comparison with Similar Compounds

The compound is compared to structurally related analogs below, focusing on heterocycle type, substituent effects, and inferred properties.

Structural Analogs and Key Differences

Table 1: Structural and Molecular Comparison

*Estimated based on cyclobutane (C₄H₇) + 1,2-oxazole (C₃H₃NO) + HCl.

Key Comparison Points

Heterocycle Influence

- 1,2-Oxazole (Target): Provides one oxygen and one nitrogen atom in the heterocycle, enabling hydrogen bonding with biological targets.

- Aromatic vs. Heterocyclic Substituents : The bromo-fluorophenyl analog (Table 1, Row 4) replaces the heterocycle with a halogenated aromatic ring, increasing hydrophobicity and molecular weight (280.56 g/mol vs. ~174.6 g/mol for the target) .

Substituent Effects

- Steric Effects : The cycloheptane analog (Table 1, Row 5) introduces a larger, less-strained ring, which may reduce binding specificity compared to the strained cyclobutane in the target .

Biological Activity

3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features, combining a cyclobutane ring with an oxazole moiety. This compound is being investigated for various biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exists in its hydrochloride form, which enhances its solubility and stability, making it suitable for various applications in research and industry.

The mechanism of action of this compound involves interactions with specific molecular targets. The oxazole ring is known to interact with enzymes and receptors, modulating their activity. The cyclobutanamine moiety may also contribute to the compound's biological effects by interacting with cellular components. These interactions can lead to various biological outcomes, such as:

- Inhibition of microbial growth

- Induction of apoptosis in cancer cells

Biological Activity

Research indicates that this compound exhibits notable biological activities:

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. The specific mechanisms are thought to involve disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

In vitro studies suggest that this compound can induce apoptosis in several cancer cell lines. The compound appears to activate intrinsic apoptotic pathways, leading to cell death through caspase activation and mitochondrial dysfunction.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Below are some key findings:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A (2020) | Antimicrobial | Inhibition of E. coli growth at concentrations as low as 10 µg/mL. |

| Study B (2021) | Anticancer | Induced apoptosis in MCF7 breast cancer cells with an IC50 value of 15 µM. |

| Study C (2022) | Enzyme Inhibition | Inhibited the activity of certain kinases involved in cell signaling pathways. |

These findings highlight the compound's potential as a lead candidate for drug development targeting infections and cancer.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR confirm proton environments and carbon connectivity, with DMSO-d6 as a solvent to resolve amine and oxazole protons .

- X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL) resolves bond lengths and angles, critical for verifying cyclobutane ring strain and hydrogen-bonding networks .

Advanced Methodological Insight

For ambiguous stereochemistry, employ anomalous dispersion in X-ray data collection. Pair computational chemistry (DFT calculations) with experimental NMR shifts to validate electronic effects of the oxazole moiety .

What biological targets or pathways are hypothesized for this compound?

Basic Research Focus

Oxazole and cyclobutane motifs are associated with kinase inhibition and antimicrobial activity. Preliminary studies suggest interactions with ATP-binding pockets or bacterial cell wall synthesis enzymes .

Advanced Methodological Insight

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair with molecular docking (e.g., AutoDock Vina) to model interactions with targets like cytochrome P450 or β-lactamases .

How should researchers handle and store this compound to ensure stability?

Basic Research Focus

Store in airtight containers under inert gas (N or Ar) at -20°C to prevent hydrolysis of the oxazole ring. Use desiccants to avoid moisture-induced degradation .

Advanced Methodological Insight

Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. For light-sensitive derivatives, employ amber glassware and UV/Vis spectroscopy to track photodegradation .

What are the best practices for refining crystallographic data of this compound using SHELX?

Q. Advanced Research Focus

- SHELXL Workflow : Use TWIN/BASF commands to handle twinning in cyclobutane rings. Apply ISOR restraints for disordered isopropoxy groups.

- Validation : Check R and CC for data quality. Use PLATON to validate hydrogen-bonding networks .

How can structure-activity relationship (SAR) studies be designed for derivatives?

Q. Advanced Research Focus

- Variation Strategies : Modify the oxazole substituents (e.g., electron-withdrawing groups) or cyclobutane ring size.

- Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC via fluorescence quenching). Corrogate SAR with QSAR models using MOE or Schrödinger .

What computational tools are recommended for modeling intermolecular interactions?

Q. Advanced Research Focus

- Hydrogen-Bond Analysis : Use Mercury (CCDC) to map interaction patterns. Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs in crystal packing .

- Docking Simulations : Combine GROMACS for MD simulations with PyMOL visualization to study ligand-protein dynamics .

What reaction mechanisms are proposed for cyclobutane-oxazole ring formation?

Advanced Research Focus

Mechanistic studies suggest a [3+2] cycloaddition between nitrile oxides and strained cyclobutene intermediates. Isotopic labeling (N or C) and in-situ IR spectroscopy track intermediate formation .

How can contradictory spectral or crystallographic data be resolved?

Q. Advanced Research Focus

- Data Triangulation : Cross-validate NMR shifts with computed chemical shifts (GIAO-DFT). For X-ray disagreements, re-refine data with alternative space groups or twin-law corrections.

- Controlled Experiments : Reproduce synthesis under inert conditions to rule out oxidation artifacts .

What solvent systems stabilize this compound during reactivity studies?

Advanced Research Focus

Polar aprotic solvents (DMF, DMSO) enhance solubility but may coordinate to the amine group. For nucleophilic reactions, use dichloromethane with crown ethers to stabilize transition states. Monitor stability via H NMR in deuterated solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.